molecular formula C17H17NO6S B2500504 Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 503432-82-4

Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2500504
CAS RN: 503432-82-4
M. Wt: 363.38
InChI Key: VSWUXDQEWAJQMD-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . It also contains a methoxybenzamido group and two carboxylate groups attached to the thiophene ring. The methoxy group (-OCH3) is an ether functional group, and the benzamido group is a type of amide. The carboxylate groups (-COO-) are esters of carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, being aromatic, would contribute to the compound’s stability. The methoxybenzamido and carboxylate groups would likely have significant effects on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide and ester groups might make the compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise in a particular area, such as medicine or materials science, future research might focus on optimizing its synthesis, improving its properties, or exploring new uses .

properties

IUPAC Name

dimethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-9-12(16(20)23-3)15(25-13(9)17(21)24-4)18-14(19)10-5-7-11(22-2)8-6-10/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWUXDQEWAJQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-(4-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate

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